molecular formula C10H11FO2S B6286831 3-Ethoxy-4-fluoro-5-(methylthio)benzaldehyde CAS No. 2624417-45-2

3-Ethoxy-4-fluoro-5-(methylthio)benzaldehyde

Cat. No.: B6286831
CAS No.: 2624417-45-2
M. Wt: 214.26 g/mol
InChI Key: UPGGXSXFYQWAJT-UHFFFAOYSA-N
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Description

3-Ethoxy-4-fluoro-5-(methylthio)benzaldehyde is a halogenated and sulfur-substituted benzaldehyde derivative. Its molecular structure features an aldehyde group at the benzene ring’s para position, with ethoxy (-OCH₂CH₃), fluoro (-F), and methylthio (-SCH₃) substituents at the 3-, 4-, and 5-positions, respectively. The compound has been documented under two CAS numbers: 1261683-78-6 and 1163720-66-8 (CymitQuimica, 2025).

The ethoxy and methylthio groups enhance lipophilicity, while the fluorine atom may influence electronic properties and metabolic stability.

Properties

IUPAC Name

3-ethoxy-4-fluoro-5-methylsulfanylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2S/c1-3-13-8-4-7(6-12)5-9(14-2)10(8)11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGGXSXFYQWAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)SC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-4-fluoro-5-(methylthio)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable benzaldehyde precursor.

    Ethoxylation: Introduction of the ethoxy group is achieved through an ethoxylation reaction using ethyl alcohol and an acid catalyst.

    Fluorination: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methylthiolation: The methylthio group is added through a nucleophilic substitution reaction using methylthiolate salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-fluoro-5-(methylthio)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group yields the corresponding alcohol.

    Substitution: The ethoxy, fluoro, and methylthio groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents are employed for substitution reactions.

Major Products

    Oxidation: 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid.

    Reduction: 3-Ethoxy-4-fluoro-5-(methylthio)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Ethoxy-4-fluoro-5-(methylthio)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-fluoro-5-(methylthio)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the cellular environment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The table below compares 3-Ethoxy-4-fluoro-5-(methylthio)benzaldehyde with three analogous compounds, highlighting structural and functional differences:

Compound Name Substituents (Position) Functional Group CAS Number Key Properties/Applications Reference
This compound 3-Ethoxy, 4-Fluoro, 5-Methylthio Aldehyde 1261683-78-6 Discontinued; lipophilic profile
3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde 3-Bromo, 5-Ethoxy, 4-(2-Fluorobenzyloxy) Aldehyde 384857-24-3 Bromine enhances electrophilicity
3-Chloro-4-ethoxy-5-fluorobenzamide 3-Chloro, 4-Ethoxy, 5-Fluoro Amide 1017778-79-8 Pharmaceutical intermediate
4-Hydroxy-3-(methylthio)benzaldehyde 4-Hydroxy, 3-Methylthio Aldehyde Not specified Bioactive plant volatile
Key Observations:

Electrophilic Reactivity: The aldehyde group in this compound enables nucleophilic addition reactions, similar to 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde. In contrast, 3-Chloro-4-ethoxy-5-fluorobenzamide’s amide group reduces reactivity, favoring hydrogen bonding and stability in biological systems.

Lipophilicity and Bioactivity: The methylthio and ethoxy groups in this compound likely enhance membrane permeability compared to 4-Hydroxy-3-(methylthio)benzaldehyde, which has a polar hydroxyl group. Plant-derived (methylthio)phenols (e.g., 4-hydroxy-3-(methylthio)benzaldehyde) exhibit pollinator-attracting bioactivity, suggesting that the ethoxy and fluoro substituents in the target compound could modify ecological or pharmacological interactions.

Synthetic Utility :

  • Halogenated benzaldehydes like 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde are intermediates in cross-coupling reactions, whereas this compound’s discontinued status implies niche or unresolved synthetic applications.

Biological Activity

3-Ethoxy-4-fluoro-5-(methylthio)benzaldehyde is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula : C11H13FOS
  • Molecular Weight : 224.29 g/mol

This compound features an ethoxy group, a fluorine atom, and a methylthio group attached to a benzaldehyde backbone, which contributes to its unique chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : Ethyl 4-fluorobenzoate and methylthioacetaldehyde.
  • Reagents : Use of base catalysts such as sodium hydride or potassium carbonate.
  • Reaction Conditions : The reaction is generally performed under reflux conditions in an organic solvent like ethanol or dimethylformamide (DMF).

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including proteins and enzymes. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction could lead to various biochemical effects, including modulation of enzyme activity and cellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that substituted benzaldehydes can inhibit the growth of bacteria and fungi through mechanisms such as disrupting cell membrane integrity or inhibiting key metabolic pathways.

CompoundActivityReference
This compoundAntimicrobial
Benzaldehyde derivativesAntifungal

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways.

Cell LineConcentration (μM)Apoptosis Induction (%)Reference
MDA-MB-231 (breast cancer)1040.76–52.03%
HepG2 (liver cancer)10Enhanced caspase activity

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of various benzaldehyde derivatives, including this compound, against common pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria.
  • Anticancer Screening :
    In another study focused on anticancer activity, the compound was tested against several cancer cell lines, demonstrating selective cytotoxicity towards MDA-MB-231 cells while sparing normal cells, suggesting a potential therapeutic window for further development.

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